

# An In-depth Technical Guide to the Synthesis of Tetrakis(dimethoxyboryl)methane

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## Compound of Interest

Compound Name: *Tetrakis(dimethoxyboryl)methane*

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## Abstract

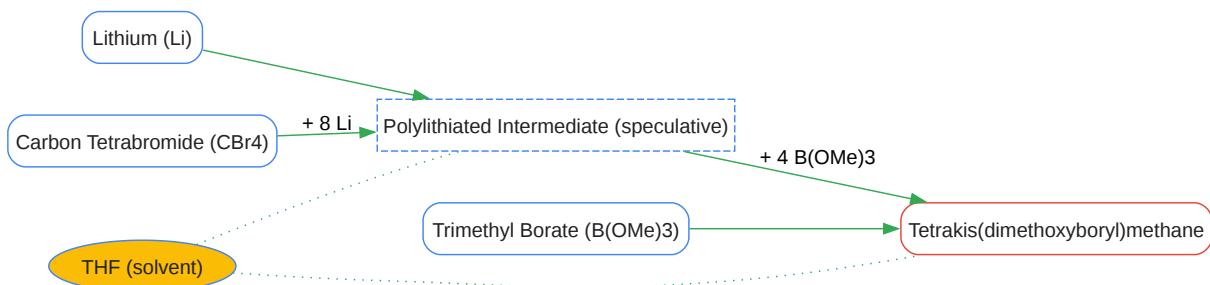
This technical guide provides a comprehensive overview of the synthesis of **tetrakis(dimethoxyboryl)methane**, a valuable synthetic intermediate. The document details the seminal method developed by Castle and Matteson, presenting a thorough experimental protocol for its preparation. Quantitative data, including physical and spectroscopic properties, are summarized for clarity. Furthermore, this guide includes a visual representation of the synthetic pathway, designed to facilitate a deeper understanding of the chemical transformation. This resource is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently approach the synthesis of this versatile compound.

## Introduction

**Tetrakis(dimethoxyboryl)methane**, systematically named octamethyl methanetetratetraboronate, with the chemical formula  $C[B(OCH_3)_2]_4$ , is a key intermediate in organic synthesis. Its unique structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, allows for a variety of subsequent chemical transformations. The compound was first synthesized and characterized by R. B. Castle and D. S. Matteson in 1969. This guide revisits their foundational work to provide a detailed and practical protocol for its synthesis.

## Synthetic Pathway

The synthesis of **tetrakis(dimethoxyboryl)methane** proceeds via the reaction of carbon tetrabromide with lithium metal and trimethyl borate in a suitable solvent. The overall reaction can be depicted as follows:



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Caption: Synthetic route to **tetrakis(dimethoxyboryl)methane**.

## Experimental Protocol

The following protocol is based on the original method reported by Castle and Matteson.

### 3.1. Materials and Equipment

- Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet.
- Dry tetrahydrofuran (THF)
- Carbon tetrabromide ( $\text{CBr}_4$ )
- Lithium metal (wire or shot)
- Trimethyl borate ( $\text{B}(\text{OCH}_3)_3$ )

- Pentane
- Standard glassware for extraction and distillation
- Sublimation apparatus

### 3.2. Procedure

- Reaction Setup: A three-necked flask is charged with lithium metal and dry tetrahydrofuran (THF) under a nitrogen atmosphere.
- Initiation: A solution of carbon tetrabromide in dry THF is added dropwise to the stirred suspension of lithium in THF. The reaction is initiated, often indicated by a gentle reflux.
- Addition of Reactants: After initiation, the remaining carbon tetrabromide solution and a solution of trimethyl borate in dry THF are added simultaneously from separate dropping funnels over a period of several hours. The reaction temperature is maintained throughout the addition.
- Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then cooled and quenched by the slow addition of a suitable reagent (e.g., water or a dilute acid). The organic layer is separated, and the aqueous layer is extracted with pentane.
- Isolation and Purification: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by sublimation to yield colorless crystals of **tetrakis(dimethoxyboryl)methane**.[\[1\]](#)

## Quantitative Data

The following table summarizes the key quantitative data for **tetrakis(dimethoxyboryl)methane**.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>24</sub> B <sub>4</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	303.52 g/mol	<a href="#">[1]</a>
Appearance	Colorless crystals	<a href="#">[1]</a>
Melting Point	76-78 °C	
Boiling Point	Sublimes at 75 °C (0.1 mmHg)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.62 (s, 24H, -OCH <sub>3</sub> )	<a href="#">[1]</a>
<sup>11</sup> B NMR (CDCl <sub>3</sub> )	δ 30.6 (s)	<a href="#">[1]</a>
Yield	Not explicitly stated in the reference abstract	

## Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Logical workflow for the synthesis of **tetrakis(dimethoxyboryl)methane**.

## Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of **tetrakis(dimethoxyboryl)methane**, based on the original work of Castle and Matteson. The inclusion of quantitative data and a clear workflow diagram aims to support researchers in the successful preparation of this important synthetic building block. The versatility of **tetrakis(dimethoxyboryl)methane** makes it a valuable compound in the toolbox of organic chemists, with potential applications in the development of novel pharmaceuticals and functional materials.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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